Z-Phe-met-OH
Overview
Description
Z-Phe-met-OH: is a peptide compound that has garnered significant attention in the scientific community due to its potential therapeutic and industrial applications. It is composed of phenylalanine and methionine residues, making it a dipeptide. The compound is known for its role in proteomics research and has a molecular formula of C22H26N2O5S .
Mechanism of Action
Target of Action
Z-Phe-met-OH is a derivative of phenylalanine . Phenylalanine is an essential amino acid that plays a crucial role in various physiological and pathophysiological processes . The primary targets of this compound are likely to be the same as those of phenylalanine, which include the enzymes involved in its metabolism and the proteins that it helps synthesize.
Mode of Action
Phenylalanine and its derivatives are known to influence the secretion of anabolic hormones, supply fuel during exercise, enhance mental performance during stress-related tasks, and prevent exercise-induced muscle damage .
Biochemical Pathways
This compound, being a derivative of phenylalanine, is likely to be involved in the phenylalanine metabolic pathway. Phenylalanine is converted to tyrosine by the enzyme phenylalanine hydroxylase, a reaction that requires the co-substrate tetrahydrobiopterin (BH4) . Tyrosine is then further metabolized into various bioactive compounds, including neurotransmitters such as dopamine, norepinephrine, and epinephrine.
Pharmacokinetics
The metabolites are then excreted in the urine .
Result of Action
The molecular and cellular effects of this compound are likely to be similar to those of phenylalanine, given their structural similarity. Phenylalanine and its derivatives are known to influence the secretion of anabolic hormones, supply fuel during exercise, enhance mental performance during stress-related tasks, and prevent exercise-induced muscle damage .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Z-Phe-met-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process begins with the attachment of the first amino acid to the resin, followed by the deprotection of its amino group. Subsequent amino acids are then added one by one, with each addition involving coupling and deprotection steps. The final product is cleaved from the resin and purified .
Industrial Production Methods: Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The use of automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification ensures high yield and purity. The process is optimized for scalability, cost-effectiveness, and compliance with regulatory standards .
Chemical Reactions Analysis
Types of Reactions: Z-Phe-met-OH undergoes various chemical reactions, including:
Oxidation: The methionine residue can be oxidized to methionine sulfoxide or methionine sulfone.
Reduction: Reduction reactions can reverse the oxidation of methionine.
Substitution: The phenylalanine residue can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.
Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Electrophilic reagents such as halogens or nitrating agents under acidic conditions.
Major Products Formed:
Oxidation: Methionine sulfoxide, methionine sulfone.
Reduction: Methionine.
Substitution: Halogenated or nitrated phenylalanine derivatives
Scientific Research Applications
Chemistry: Z-Phe-met-OH is used as a model compound in peptide chemistry to study peptide bond formation, stability, and reactivity. It serves as a reference for developing new synthetic methodologies and understanding peptide behavior under various conditions .
Biology: In biological research, this compound is utilized to investigate protein-protein interactions, enzyme-substrate specificity, and peptide-based drug design. It is also employed in the study of peptide self-assembly and aggregation .
Medicine: this compound has potential therapeutic applications, particularly in the development of peptide-based drugs. Its ability to form stable hydrogels makes it a candidate for drug delivery systems and tissue engineering .
Industry: In the industrial sector, this compound is used in the production of peptide-based materials and as a component in various biochemical assays. Its stability and ease of synthesis make it a valuable tool in industrial applications .
Comparison with Similar Compounds
Z-Phe-OH: A phenylalanine derivative used in peptide synthesis and biochemical research.
Npx-L-Met-Z-ΔPhe-OH: A dehydropeptide hydrogelator used in biomedical applications.
Uniqueness: Z-Phe-met-OH is unique due to its combination of phenylalanine and methionine residues, which confer distinct chemical and biological properties. Its ability to undergo redox reactions and form stable hydrogels sets it apart from other similar compounds .
Biological Activity
Z-Phe-met-OH, a derivative of phenylalanine and methionine, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores various aspects of its biological activity, including its synthesis, mechanisms of action, and implications in therapeutic applications.
Synthesis and Structural Characteristics
This compound is synthesized through peptide coupling techniques, often employing reagents like HOBt (1-Hydroxybenzotriazole) to enhance reactivity and yield. The structural integrity of the compound is crucial for its biological function, particularly the stereochemistry at the amino acid positions which can significantly influence its activity against various biological targets .
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
- Cytotoxicity : Studies have shown that this compound exhibits cytotoxic effects on various cancer cell lines. For instance, research involving MDA-MB-231 and Sk-Br-3 cell lines indicated that higher concentrations (up to 200 μM) were necessary for significant inhibition, suggesting a dose-dependent relationship .
- Enzyme Inhibition : this compound has demonstrated inhibitory effects on cysteine proteases, particularly Cathepsin B (Cat-B). This inhibition is relevant in the context of diseases characterized by excessive proteolytic activity, such as cancer and arthritis .
- Immunosuppressive Properties : The compound has been implicated in immunosuppressive activities, affecting T cell activation and proliferation. In vivo studies showed that this compound could increase pathogen loads in models of pneumococcal disease, indicating its potential role in modulating immune responses .
The mechanisms underlying the biological activities of this compound involve several pathways:
- Caspase Pathway Modulation : this compound inhibits the processing of caspases involved in apoptosis, specifically caspase-8 and caspase-3. This modulation can lead to altered apoptotic responses in T cells under different stimulation conditions .
- Methionine Interaction : The interaction between methionine and aromatic residues like phenylalanine has been shown to stabilize peptide structures and enhance binding affinities to target proteins. Studies indicate that oxidation states of methionine can further influence these interactions, potentially enhancing the biological activity of this compound .
Case Studies
Several case studies provide insights into the practical applications of this compound:
- Cancer Cell Lines : Research involving cytotoxicity assays on breast cancer cell lines revealed that this compound's effectiveness varies with its stereochemical configuration. D-amino acid analogs exhibited different levels of cytotoxicity compared to their L-counterparts, highlighting the importance of structural nuances in therapeutic efficacy .
- Arthritis Models : In studies using arthritic rat models, this compound derivatives showed significant reductions in inflammation and cartilage damage when administered both intravenously and orally. This suggests potential applications in treating inflammatory diseases .
Data Tables
Activity Type | Effect Observed | Concentration Tested | Cell Line/Model |
---|---|---|---|
Cytotoxicity | Inhibition | 200 μM | MDA-MB-231, Sk-Br-3 |
Enzyme Inhibition | Cat-B inhibition | Varies | In vitro assays |
Immunosuppression | Increased pathogen loads | N/A | Mouse model (pneumococcal) |
Properties
IUPAC Name |
4-methylsulfanyl-2-[[3-phenyl-2-(phenylmethoxycarbonylamino)propanoyl]amino]butanoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O5S/c1-30-13-12-18(21(26)27)23-20(25)19(14-16-8-4-2-5-9-16)24-22(28)29-15-17-10-6-3-7-11-17/h2-11,18-19H,12-15H2,1H3,(H,23,25)(H,24,28)(H,26,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXEXZNQIPZLQBX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40927146 | |
Record name | N-(2-{[(Benzyloxy)(hydroxy)methylidene]amino}-1-hydroxy-3-phenylpropylidene)methionine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40927146 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
430.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13126-07-3 | |
Record name | Carbobenzoxyphenylalanylmethionine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013126073 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC334019 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=334019 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-(2-{[(Benzyloxy)(hydroxy)methylidene]amino}-1-hydroxy-3-phenylpropylidene)methionine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40927146 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.